molecular formula C58H105N16Na5O28S5 B001327 Colistin sodium methanesulfonate CAS No. 8068-28-8

Colistin sodium methanesulfonate

Cat. No. B001327
CAS RN: 8068-28-8
M. Wt: 1749.8 g/mol
InChI Key: IQWHCHZFYPIVRV-VLLYEMIKSA-I
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

CMS is produced by the sulfomethylation of colistin. This process involves reacting the primary amine groups of L-α-γ-diaminobutyric acid residues in colistin with formaldehyde followed by sodium bisulfite. This modification increases the solubility and reduces the nephrotoxicity of colistin while maintaining its antimicrobial activity. The complexity of CMS's structure, due to its heterogeneity and the presence of multiple methanesulfonate groups, makes its synthesis challenging.

Molecular Structure Analysis

The molecular structure of CMS consists of colistin with methanesulfonate groups attached to its amino groups. These modifications result in a molecule that is more water-soluble than colistin itself. The structure of CMS allows for its solubilization and delivery in various pharmaceutical forms. Once administered, CMS is converted back to colistin, primarily in the kidneys, where it exerts its bactericidal effects.

Chemical Reactions and Properties

CMS undergoes hydrolysis in aqueous solutions and biological fluids, leading to the release of the active antibiotic colistin. This hydrolysis can be influenced by factors such as temperature and pH. The stability of CMS and colistin in different media, including water, plasma, and pharmaceutical preparations, has been extensively studied. These studies show that CMS is relatively stable under refrigeration but can rapidly hydrolyze at body temperature to release colistin.

Physical Properties Analysis

The physical properties of CMS, including its stability in aqueous media and plasma, are critical for its pharmaceutical formulation and therapeutic use. CMS's stability varies with temperature and the medium's pH. It is stable in water at low temperatures but degrades in isotonic phosphate buffer and human plasma at 37°C. The formulation of CMS for inhalation or injection requires careful consideration of these properties to ensure that it remains stable until administered.

Chemical Properties Analysis

CMS's chemical properties, particularly its reaction with formaldehyde and sulfite, result in a complex equilibrium in solution. This equilibrium involves the formation of hydroxymethylamino compounds and sulfite ions, which are essential for the compound's activity and stability. The interaction of CMS with additional molecules of formaldehyde bisulfite can further modify its chemical structure, affecting its solubility, stability, and biological activity.

References (Sources)

Scientific Research Applications

  • Treatment of Pseudomonas Aeruginosa in Cystic Fibrosis : CMS is effective against Pseudomonas aeruginosa infections in cystic fibrosis patients. It demonstrates a slower killing action and shorter post-antibiotic effects compared to colistin, which may be beneficial in certain treatments (Li et al., 2001).

  • Respiratory Infections : When administered pulmonarily, CMS achieves high and sustained exposure in the lungs, making it a promising option for respiratory infections. This method of delivery results in high lung exposure and minimal systemic exposure, especially beneficial for cystic fibrosis patients (Yapa et al., 2013); (Yapa et al., 2014).

  • Nosocomial Pneumonia Treatment : Colistimethate sodium, a less toxic form of colistin, has been used to treat nosocomial pneumonia caused by multi-drug-resistant Gram-negative bacteria due to its fewer adverse effects (Michalopoulos et al., 2005).

  • Treatment in Critically Ill Patients : CMS, often administered with colistin, is used in critically ill patients undergoing continuous venovenous hemodiafiltration (Li et al., 2005).

  • Alternative to Colistin : A PEGylated colistin prodrug showed potential as an alternative for treating multidrug-resistant gram-negative bacteria, with similar or better antimicrobial performance and no nephrotoxicity after systemic administration (Zhu et al., 2017).

  • Stability in Pharmaceutical Formulations : The stability of CMS in pharmaceutical formulations and solutions is influenced by concentration and temperature, which impacts its formulation and clinical use (Wallace et al., 2008).

  • Treatment in Infants and Children : CMS has been found effective and safe for intramuscular treatment of bacterial infections in infants and children (Walker & Patrón, 1965).

  • Renal Toxicity Concerns : A study on rats suggested that extended-interval dosing of CMS could lead to more severe renal lesions, indicating a potential for increased renal toxicity (Wallace et al., 2008).

  • Pharmacokinetics and Dosing : Various studies have explored the pharmacokinetics of CMS, including methods for its direct quantification, stability in different media, and the implications of these factors on dosing regimens (Niece & Akers, 2015); (Li et al., 2003).

  • Allergic Reactions : CMS can evoke contact dermatitis, as evidenced in a case study of a 4-year-old girl developing this condition after using an ophthalmic solution containing sodium colistimethate (Sasaki et al., 1998).

  • Central Nervous System Infections : Intraventricular or intrathecal administration of colistin is effective against multidrug-resistant Gram-negative central nervous system infections (Imberti et al., 2014).

  • Combination Therapy with Other Antibiotics : Using CMS in combination with other antibiotics can maximize the efficacy against multidrug-resistant bacteria while minimizing resistance emergence (Bergen et al., 2012).

Safety And Hazards

No special precautions are necessary if used correctly . Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure . Keep away from sources of ignition. Take precautionary measures against static discharge .

Future Directions

Resistance of bacteria to colistin is increasing worldwide in parallel to its clinical and veterinary uses and a plasmid-mediated resistance mechanism (MCR-1) was recently described in animals and humans . In vitro, bacteria develop various resistance mechanisms rapidly when exposed to colistin . The use of a loading dose might reduce the emergence of resistance but the use of colistin in combination also seems necessary .

properties

IUPAC Name

pentasodium;[2-[17-(1-hydroxyethyl)-22-[[2-[[3-hydroxy-2-[[2-(6-methyloctanoylamino)-4-(sulfonatomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfonatomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H110N16O28S5.5Na/c1-9-35(6)12-10-11-13-46(77)65-38(14-20-59-28-103(88,89)90)53(82)74-48(37(8)76)58(87)70-41(17-23-62-31-106(97,98)99)50(79)68-43-19-25-64-57(86)47(36(7)75)73-54(83)42(18-24-63-32-107(100,101)102)67-49(78)39(15-21-60-29-104(91,92)93)69-55(84)44(26-33(2)3)72-56(85)45(27-34(4)5)71-52(81)40(66-51(43)80)16-22-61-30-105(94,95)96;;;;;/h33-45,47-48,59-63,75-76H,9-32H2,1-8H3,(H,64,86)(H,65,77)(H,66,80)(H,67,78)(H,68,79)(H,69,84)(H,70,87)(H,71,81)(H,72,85)(H,73,83)(H,74,82)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102);;;;;/q;5*+1/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWHCHZFYPIVRV-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H105N16Na5O28S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

12705-41-8 (Parent), 8068-28-8 (di-hydrochloride salt)
Record name Colistimethate sodium [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008068288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Colistinmethanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012705418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

1749.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Colistimethate

CAS RN

8068-28-8, 12705-41-8
Record name Colistimethate sodium [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008068288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Colistinmethanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012705418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Colistin sodium methanesulfonate
Reactant of Route 2
Reactant of Route 2
Colistin sodium methanesulfonate
Reactant of Route 3
Reactant of Route 3
Colistin sodium methanesulfonate
Reactant of Route 4
Reactant of Route 4
Colistin sodium methanesulfonate
Reactant of Route 5
Colistin sodium methanesulfonate
Reactant of Route 6
Colistin sodium methanesulfonate

Citations

For This Compound
122
Citations
PJ Bergen, J Li, CR Rayner… - Antimicrobial agents and …, 2006 - Am Soc Microbiol
There is a dearth of information on the pharmacodynamics of “colistin,” despite its increasing use as a last line of defense for treatment of infections caused by multidrug-resistant gram-…
Number of citations: 442 journals.asm.org
O Lolodi - Trends in Applied Sciences Research, 2011 - search.proquest.com
… 500 Units mL‘l colistin sodium methanesulfonate spray dried in gum … microparticles of colistin sodium methanesulfonate that … In this study, Colistin Sodium Methanesulfonate (CMS) was …
Number of citations: 3 search.proquest.com
E Antonucci, FS Taccone, G Regolisti… - Giornale Italiano di …, 2014 - europepmc.org
… Intravenous CS is usually administered as a less toxic pro-drug, ie colistin sodium methanesulfonate (CMS). In water-containing solutions, CMS undergoes a spontaneous hydrolysis …
Number of citations: 6 europepmc.org
J Li, RW Milne, RL Nation, JD Turnidge… - Journal of …, 2004 - academic.oup.com
Objectives: To determine the disposition of colistin methanesulphonate (CMS) and colistin following intravenous (iv) administration of CMS in rats. Methods: Five rats received a single iv …
Number of citations: 213 academic.oup.com
東海林純一, 浜田雅, 渡辺純江, 千葉勝一… - The Journal of …, 1959 - jstage.jst.go.jp
日本抗生物質学術協議会第 93 回研究会において東海林等 1) は, Colistin phosphate の結晶化の条件および buffered paperstrip を用いたクロマトグラフィーによるポリミキシン類との異同ならびに …
Number of citations: 14 www.jstage.jst.go.jp
K Sampi, M Sakurai, R Kumai, N Maseki… - Medical oncology and …, 1989 - Springer
Pipemidic acid (PPA) and colistin sodium methanesulfonate (CLM) may selectively suppress aerobic gramnegative bacilli. Twenty-nine patients with acute leukemia were randomized …
Number of citations: 6 link.springer.com
ES Jeong, G Kim, KS Moon, YB Kim, JH Oh, HS Kim… - Toxicology Letters, 2016 - Elsevier
… Rats receiving intraperitoneal administration of colistin sodium methanesulfonate (CMS) (25 or 50 mg/kg) exhibited histopathological changes in the kidney and increased blood urea …
Number of citations: 13 www.sciencedirect.com
KY Kim, BH Kim, WG Kwack, HJ Kwon, SH Cho… - … of Pharmaceutical and …, 2023 - Elsevier
A rapid, simple, and robust LC–MS/MS method was developed and validated for the quantitation of colistin and colistin methanesulfonate (CMS) in human plasma. The method also …
Number of citations: 4 www.sciencedirect.com
A Yamamoto, S Harada, T Nakada… - Clinical and …, 2004 - academic.oup.com
Infliximab is established as a treatment for rheumatoid arthritis1 and fistulating Crohn’s disease2 and more recently, psoriasis. 3 We report a patient with recalcitrant pyoderma …
Number of citations: 4 academic.oup.com
OO Adeniji, EAE Elsheikh, AI Okoh - Scientific Reports, 2022 - nature.com
… Briefly, colistin sodium methanesulfonate concentrations ranged from 0.125 to 64 g/ml, and ciprofloxacin concentrations ranged from 0.5 to 256 g/ml. A synergistic effect was observed …
Number of citations: 8 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.